

Biotin-PEG3-methyl ethanethioate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG3-methyl ethanethioate*

Cat. No.: *B12422660*

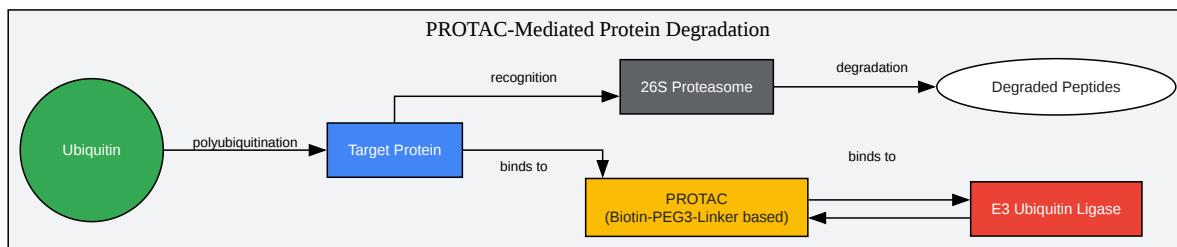
[Get Quote](#)

In-Depth Technical Guide: Biotin-PEG3-methyl ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG3-methyl ethanethioate**, a key reagent in the field of chemical biology and drug discovery. The document details its physicochemical properties, its role as a PROTAC (Proteolysis Targeting Chimera) linker, and provides illustrative experimental protocols for its application in proteomics and protein biology.

Core Compound Data


Biotin-PEG3-methyl ethanethioate is a specialized chemical tool designed for bioconjugation and targeted protein degradation studies. While a specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified through extensive searches, its fundamental properties have been compiled from various supplier and research databases.

Property	Value	Source
Molecular Weight	477.64 g/mol	MedchemExpress
Molecular Formula	C ₂₀ H ₃₅ N ₃ O ₆ S ₂	Immunomart
CAS Number	Not Available	-

Role in PROTAC Technology

Biotin-PEG3-methyl ethanethioate serves as a PEG-based linker for the synthesis of PROTACs.^{[1][2]} PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.^[1] The structure of a PROTAC typically consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.^[1]

The biotin moiety of **Biotin-PEG3-methyl ethanethioate** can be used as a versatile handle for affinity purification or detection, while the polyethylene glycol (PEG) spacer enhances solubility and provides appropriate spatial orientation. The methyl ethanethioate group offers a reactive handle for conjugation to other molecular components.

[Click to download full resolution via product page](#)

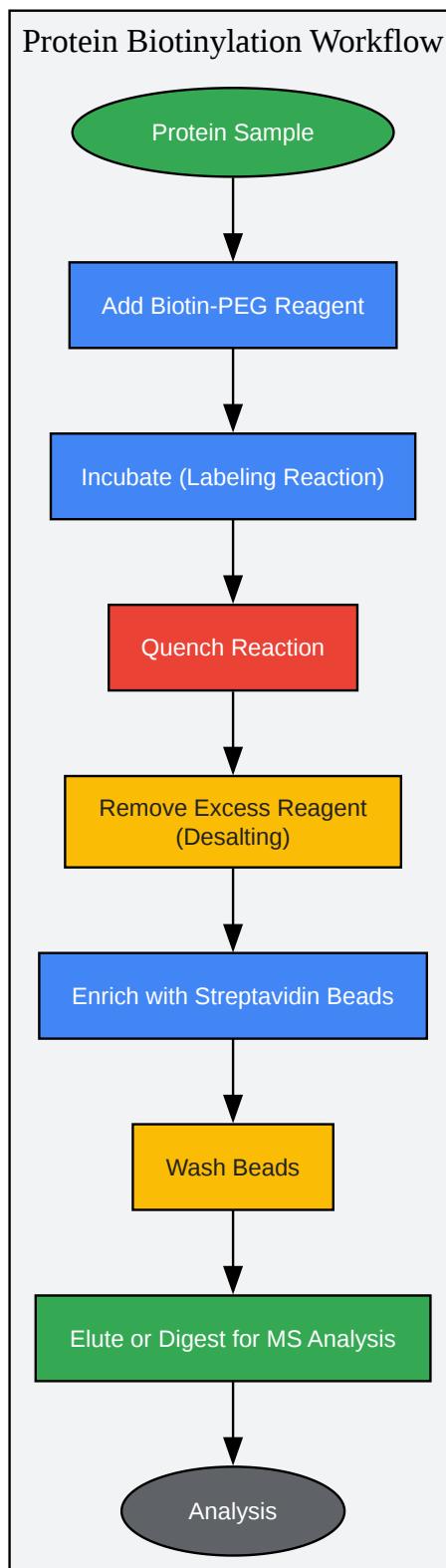
Figure 1: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

While specific protocols for **Biotin-PEG3-methyl ethanethioate** are not readily available, the following are illustrative experimental procedures for the use of similar biotin-PEG linkers in proteomics research. These can be adapted by researchers based on the specific experimental context.

Protocol 1: General Protein Labeling with a Biotin-PEG Reagent

This protocol outlines a general workflow for labeling proteins with a biotin-PEG derivative for subsequent enrichment and analysis.


Materials:

- Protein sample (1-10 mg/mL)
- Biotin-PEG reagent (e.g., Biotin-PEG-NHS ester for primary amines)
- Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column
- Streptavidin-coated beads

Procedure:

- Protein Preparation: Ensure the protein sample is in an appropriate reaction buffer.
- Biotinylation Reaction: Add the Biotin-PEG reagent to the protein solution. The molar excess of the reagent will depend on the number of reactive sites on the protein and the desired labeling efficiency. Incubate for 1-2 hours at room temperature or 4°C.
- Quenching: Add quenching buffer to stop the reaction.
- Removal of Excess Reagent: Use a desalting column to remove unreacted biotin-PEG reagent.

- Enrichment of Biotinylated Proteins: Incubate the labeled protein sample with streptavidin-coated beads to capture the biotinylated proteins.
- Washing: Wash the beads extensively to remove non-specifically bound proteins.
- Elution or On-Bead Digestion: Elute the captured proteins or perform on-bead digestion for mass spectrometry analysis.

[Click to download full resolution via product page](#)

Figure 2: General workflow for protein biotinylation and enrichment.

Applications in Chemical Proteomics

Biotin-PEG linkers are instrumental in chemical proteomics for the identification of protein targets of small molecules.^[3] A common strategy involves synthesizing a derivative of a bioactive small molecule that incorporates a reactive group for attaching a biotin-PEG linker via click chemistry or other bioorthogonal reactions. This "probe" molecule is then used to label its protein targets in a complex biological sample. The biotin tag allows for the subsequent enrichment of the probe-protein conjugates using streptavidin affinity chromatography, followed by identification of the proteins by mass spectrometry.^[3] The PEG component of the linker improves the water solubility of the probe and reduces steric hindrance, enhancing the efficiency of both target binding and streptavidin capture.^[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. BIOC - Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- To cite this document: BenchChem. [Biotin-PEG3-methyl ethanethioate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12422660#biotin-peg3-methyl-ethanethioate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com